N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide

Description

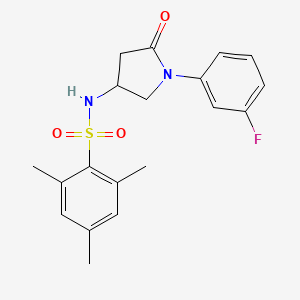

The compound N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide features a pyrrolidinone core substituted with a 3-fluorophenyl group at position 1 and a 2,4,6-trimethylbenzenesulfonamide moiety at position 2. The trimethylbenzenesulfonamide contributes to hydrophobicity and hydrogen-bonding capacity, which may influence target binding and pharmacokinetics .

Properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-12-7-13(2)19(14(3)8-12)26(24,25)21-16-10-18(23)22(11-16)17-6-4-5-15(20)9-17/h4-9,16,21H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFYDSSSJYOFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a fluorophenyl group, and a sulfonamide moiety. The presence of these functional groups suggests diverse interactions with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C18H22FN3O2S

- Molecular Weight : 373.45 g/mol

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.

- Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors involved in various signaling pathways.

- Covalent Bond Formation : The acrylamide moiety may participate in covalent interactions with target proteins, leading to prolonged effects.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : Studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific metabolic pathways.

- Selectivity for Cancer Types : Some derivatives demonstrate selective inhibition against tumor-associated carbonic anhydrases (hCA IX), which are overexpressed in certain cancers.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. The biological activity of this compound may extend to:

- Bacterial Inhibition : Similar compounds have shown effectiveness against various bacterial strains by inhibiting folate synthesis pathways.

Research Findings and Case Studies

A review of literature reveals several studies exploring the biological activity of related compounds:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs:

Key Observations:

Pyrrolidinone’s lactam group may enhance solubility compared to piperidine but reduce it relative to pyrimidine trione .

Substituent Effects :

- The 3-fluorophenyl group is shared with 3-fluorofentanyl and pyrimidine trione analogs. Fluorine’s electronegativity may enhance binding specificity in enzyme pockets or receptor interfaces .

- The trimethylbenzenesulfonamide group distinguishes the target from sulfanyl () or trifluoromethanesulfonamide () analogs, likely improving metabolic stability over sulfanyl derivatives .

Physicochemical Properties :

- The target’s moderate LogP (~3.5) suggests balanced lipophilicity, favoring membrane permeability compared to more polar pyrimidine triones (~2.8) but less than highly lipophilic fentanyl analogs (~4.0) .

- Molecular weight (~400 g/mol) aligns with typical drug-like molecules, unlike the bulkier EP 2697207 compound (~600 g/mol), which may face bioavailability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.